molecular formula C9H7N3OS B11683472 (5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11683472
M. Wt: 205.24 g/mol
InChI Key: DRMFCOHNVXPTHL-FNORWQNLSA-N
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Description

(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a methylene bridge, and a sulfanylideneimidazolidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of pyridine-2-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the methylene bridge is targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(pyridin-2-yl)methylidene]-2-thioxoimidazolidin-4-one
  • (5E)-5-[(pyridin-2-yl)methylidene]-2-oxoimidazolidin-4-one
  • (5E)-5-[(pyridin-2-yl)methylidene]-2-imidazolidinone

Uniqueness

(5E)-5-[(pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique sulfanylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

(5E)-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)5-6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)/b7-5+

InChI Key

DRMFCOHNVXPTHL-FNORWQNLSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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